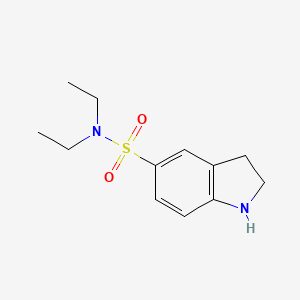

N,N-diethylindoline-5-sulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAUEKPMNUEUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427711 | |

| Record name | N,N-diethylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-29-1 | |

| Record name | N,N-diethylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing N,n Diethylindoline 5 Sulfonamide Within Sulfonamide Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of drug development. wikipedia.org Compounds containing this group, broadly known as sulfonamides or "sulfa drugs," were the first systemic antibacterial agents and marked the beginning of the antibiotic era. wikipedia.orgebsco.com The versatility of the sulfonamide scaffold is evident in its presence in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govajchem-b.com

The chemical properties of the sulfonamide group, such as its ability to act as a zinc-binding group and its rigid crystalline nature, make it a valuable component in drug design. wikipedia.orgnih.gov The general structure allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological properties. ajchem-b.com N,N-diethylindoline-5-sulfonamide fits within this broad class as a specific derivative, where the 'R' group is an indoline (B122111) ring and the amine is substituted with two ethyl groups.

Historical Development and Evolution of Sulfonamide Scaffolds in Medicinal Chemistry

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, a red dye found to have antibacterial effects. huvepharma.comresearchgate.net Researchers at Bayer AG in Germany, including the Nobel laureate Gerhard Domagk, observed that Prontosil was effective against streptococcal infections in mice. ebsco.comopenaccesspub.org In 1936, it was discovered that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery was a landmark, establishing the concept of bioactivation and making the active, unpatentable sulfanilamide molecule widely available. wikipedia.org

This led to a "sulfa craze," with the rapid development of numerous sulfonamide derivatives like sulfapyridine, sulfathiazole, and sulfadiazine. ebsco.comopenaccesspub.org These drugs were credited with saving countless lives during World War II by preventing wound infections and treating diseases like pneumonia. wikipedia.orghuvepharma.com Although the advent of penicillin and other antibiotics later overshadowed them, sulfonamides have continued to evolve. Newer generations of sulfonamide-containing drugs have been developed for a range of conditions beyond bacterial infections, including diuretics, antidiabetic agents, and selective COX-2 inhibitors for inflammation. wikipedia.orgopenaccesspub.org

Rationale for Investigating Indoline Sulfonamide Architectures in Contemporary Drug Discovery

The indoline (B122111) structure, a saturated analog of the indole (B1671886) ring, is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug design. nih.govresearchgate.net Indoline and its derivatives are found in many natural and synthetic compounds and have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.net

The combination of an indoline core with a sulfonamide group creates a hybrid architecture with significant therapeutic potential. This is based on the following rationale:

Synergistic or Novel Activity: Combining two pharmacologically active scaffolds can lead to compounds with enhanced or entirely new biological activities.

Targeting Specific Enzymes: Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases, which are implicated in diseases such as cancer and glaucoma. ajchem-b.comnih.gov The indoline portion of the molecule can be modified to improve binding affinity and selectivity for specific enzyme isoforms, such as the cancer-related carbonic anhydrases CA IX and CA XII. nih.gov

Antibacterial Agents: Both sulfonamides and certain indoline derivatives have demonstrated antibacterial properties. wikipedia.orgbenthamdirect.com Indoline-sulfonamide hybrids are being explored as potential inhibitors of essential bacterial enzymes, such as DapE, which could lead to antibiotics with new mechanisms of action. nih.gov

Anticancer Potential: The indole-sulfonamide scaffold has been investigated for its anticancer properties, with some derivatives showing the ability to inhibit tubulin polymerization or act as aromatase inhibitors. nih.govrsc.org Research into related indoline-sulfonamides has shown they can exhibit antiproliferative effects against cancer cell lines and may even help circumvent multidrug resistance. nih.gov

The synthesis of various indoline-sulfonamide derivatives allows researchers to create libraries of compounds for screening against different biological targets, furthering the search for novel and effective medicines. nih.govacs.org

Chemical Compound Information

| Compound Name |

| N,N-diethylindoline-5-sulfonamide |

| Prontosil |

| Sulfanilamide (B372717) |

| Sulfapyridine |

| Sulfathiazole |

| Sulfadiazine |

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | PubChem |

| Molecular Formula | C₁₂H₁₈N₂O₂S | PubChem |

| Molecular Weight | 254.35 g/mol | PubChem |

| CAS Number | 121964-63-4 | PubChem |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | PubChem |

| InChI Key | YJFLKGRXNCNJJK-UHFFFAOYSA-N | PubChem |

Synthetic Routes to this compound and its Congeners

The synthesis of this compound, a significant scaffold in medicinal chemistry, involves strategic functionalization of the indoline core and construction of the N,N-diethylsulfonamide moiety. These processes utilize a range of synthetic methodologies, from classical reactions to modern catalytic protocols.

Mechanistic Investigations and Molecular Interactions of N,n Diethylindoline 5 Sulfonamide Analogs

Elucidating the Mechanism of Enzyme Inhibition by N,N-diethylindoline-5-sulfonamide Derivatives

The inhibitory activity of this compound analogs is primarily attributed to their ability to interact with the active sites of specific enzymes, particularly metalloenzymes. The mechanism of inhibition often involves precise binding modes and key interactions with amino acid residues, with the sulfonamide group playing a pivotal role.

Molecular docking and structural studies have revealed how indoline (B122111) sulfonamide derivatives position themselves within the active site of target enzymes. For instance, in bacterial enzymes such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a key enzyme in the lysine (B10760008) biosynthetic pathway, indoline-6-sulfonamide (B1419461) inhibitors are predicted to bind within the di-zinc active site. nih.gov This binding is characterized by specific interactions with key residues. Docking studies suggest that the N-acetyl carbonyl group of an analog can form a hydrogen bond with the guanidine (B92328) moiety of an arginine residue (Arg258A). nih.gov Furthermore, the proton on the sulfonamide nitrogen is positioned to create a strong hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A). nih.gov

In the context of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, the binding of sulfonamide inhibitors is well-characterized. The deprotonated sulfonamide moiety typically coordinates directly with the zinc ion (Zn2+) at the core of the active site. nih.gov This is often accompanied by a hydrogen bond between the sulfonamide nitrogen (NH) and the hydroxyl group of a highly conserved threonine residue (Thr199). nih.gov While the core interactions are generally conserved, the substituents on the indoline ring and the sulfonamide nitrogen, such as the diethyl groups in this compound, can form additional van der Waals or polar interactions with other residues in the active site cavity, thereby influencing the inhibitor's potency and selectivity for different CA isoforms. nih.gov For example, 1-acylated indoline-5-sulfonamides have shown potent inhibition of CA XII, with some derivatives demonstrating selectivity over other isoforms like CA I and CA IX. nih.gov

The sulfonamide group (—SO₂NH₂) is a well-established and critical functional group in medicinal chemistry, renowned for its ability to act as a zinc-binding group (ZBG). nih.govmdpi.com In many metalloenzymes, including carbonic anhydrases and bacterial DapE, a zinc ion is essential for catalytic activity. nih.govresearcher.life The sulfonamide moiety in inhibitors like this compound mimics the transition state of the enzyme's natural substrate, allowing it to bind to the active site zinc ion with high affinity. researcher.life

Molecular docking experiments with indoline-6-sulfonamide inhibitors of DapE suggest that the two oxygen atoms of the sulfonamide group coordinate with the two zinc ions present in the enzyme's active site. nih.gov This bidentate coordination is a common ligation motif for sulfonamides in di-zinc centers. researcher.life In enzymes with a single zinc ion, such as carbonic anhydrases, the sulfonamide typically binds as a deprotonated anion (RSO₂NH⁻), forming a tetrahedral coordination complex with the Zn²⁺ ion. researcher.life This interaction is fundamental to the inhibitory mechanism, effectively blocking the enzyme's catalytic function. nih.govmdpi.com The versatility of the sulfonamide group as a ZBG has made it a cornerstone in the design of inhibitors for a wide range of zinc-containing enzymes. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational techniques are indispensable tools in the study of this compound and its analogs. These methods provide detailed, atom-level insights into ligand-protein interactions, predict binding affinities, and help establish relationships between a molecule's structure and its biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. benthamdirect.com This technique has been extensively applied to sulfonamide derivatives to understand their interaction profiles with various enzymes. benthamdirect.comuwa.edu.aunih.gov For instance, docking studies on a series of N-substituted sulfonamides targeting carbonic anhydrase (PDB ID: 1AZM) revealed favorable binding affinities, with calculated energies ranging from -6.8 to -8.2 kcal/mol. benthamdirect.comuwa.edu.aunih.gov These values were superior to the binding affinity of the standard drug acetazolamide (B1664987), which was calculated at -5.25 kcal/mol, suggesting the potential for these analogs to be highly effective inhibitors. benthamdirect.comuwa.edu.aunih.gov

In the case of indoline sulfonamides targeting the bacterial enzyme DapE, docking simulations have been crucial in proposing a binding mode where the sulfonamide moiety acts as a zinc-binding group. nih.govwikipedia.orgacs.org These studies help to visualize and analyze the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rational basis for the observed inhibitory activity. nih.gov

Table 1: Molecular Docking Binding Affinities of Sulfonamide Analogs Against Carbonic Anhydrase (1AZM)

| Compound Type | Target Protein | Calculated Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| N-substituted sulfonamide derivatives | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Acetazolamide | -5.25 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformation is essential for predicting its binding pose within a protein's active site. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the predominant conformations of molecules in solution. researchgate.net

Computational methods complement these experimental techniques by calculating the potential energy of different conformations to identify low-energy, stable structures. This information is then used in molecular docking simulations to predict the most likely binding pose. benthamdirect.com The accuracy of the binding pose prediction is critical, as it determines the specific interactions—hydrogen bonds, ionic interactions, and van der Waals forces—between the ligand and the protein. nih.gov For example, docking studies predict that the final binding mode of some ligands involves interactions with hydrophobic amino acids, a detail that is revealed through careful analysis of the predicted pose. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov For sulfonamide inhibitors, QSAR studies have been used to identify the key structural and physicochemical properties that govern their inhibitory potency against enzymes like carbonic anhydrase. mdpi.com

In a typical QSAR study, a set of known inhibitors is used as a training set. nih.gov Molecular descriptors, which are numerical representations of the molecule's properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). nih.govmdpi.com For example, a QSAR model for a series of sulfonamide Schiff base inhibitors of CA-II yielded a correlation coefficient (R²) of 0.840, indicating a strong correlation between the selected descriptors and the inhibitory activity. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, and other fields surrounding the molecules. benthamdirect.comnih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for the design of new this compound analogs with improved inhibitory profiles. benthamdirect.com

Table 2: Statistical Results of QSAR Models for Sulfonamide Inhibitors

| QSAR Method | Target | Correlation Coefficient (R² or r²) | Cross-validated Coefficient (q²) |

|---|---|---|---|

| Linear Regression | Carbonic Anhydrase II | 0.840 | 0.777 |

| EVA Descriptors | Carbonic Anhydrase II | 0.777 | 0.616 |

| CoMFA | Human Carbonic Anhydrase II | 0.978 | 0.532 |

| CoMSIA | Human Carbonic Anhydrase II | 0.952 | 0.486 |

Advanced Computational Modeling Techniques

The elucidation of the molecular mechanisms underpinning the interactions of this compound and its analogs with their biological targets is increasingly reliant on sophisticated computational modeling techniques. These in silico methods provide a dynamic and energetically detailed perspective of ligand-receptor complexes, guiding the rational design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a ligand-receptor system at an atomic level. For analogs of this compound, MD simulations are instrumental in understanding the stability of the ligand within the binding pocket and identifying key intermolecular interactions that govern binding.

In studies involving indoline-5-sulfonamide (B1311495) analogs targeting carbonic anhydrases (CAs), MD simulations have been employed to assess the stability of the ligand-receptor complexes. nih.gov These simulations reveal that the complexes are generally stable, with the indoline moiety penetrating deep into the receptor's hydrophobic microdomain. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, providing a quantitative measure of stability. A stable complex is typically characterized by low RMSD fluctuations after an initial equilibration period.

Key interactions identified through MD simulations for related indoline sulfonamides include:

Coordination with Zn2+: The sulfonamide group's nitrogen atom often forms a crucial coordinate bond with the catalytic zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for anchoring the ligand in the binding site. For example, the sulfonamide moiety can act as a hydrogen bond acceptor from residues like Thr199 in CA IX. nih.gov Additionally, the amide group of the indoline core can form hydrogen bonds with residues such as Gln92. nih.gov

Hydrophobic and van der Waals Interactions: The indoline ring and its substituents engage in non-polar interactions with hydrophobic residues within the binding pocket, such as Trp6.48, Phe6.51, and Phe6.52 in serotonin (B10506) receptors, which are also targets for some indole (B1671886) derivatives. nih.gov In the context of CAs, arene-H interactions with residues like Leu198 have been observed. nih.gov

The following table summarizes the key interactions observed in MD simulations of indoline-5-sulfonamide analogs with carbonic anhydrase IX.

| Interacting Ligand Group | Receptor Residue/Ion | Type of Interaction | Reference |

| Sulfonamide | Zn2+ | Coordination | nih.gov |

| Sulfonamide | Thr199 | Hydrogen Bond | nih.gov |

| Amide (of indoline) | Gln92 | Hydrogen Bond | nih.gov |

| Indoline Ring | Leu198 | Arene-H Interaction | nih.gov |

| Indoline Ring | Gln67 | Interaction | nih.gov |

These detailed interaction patterns, elucidated through MD simulations, provide a structural basis for the observed binding affinities and inhibitory activities of these compounds.

Biological Activities and Therapeutic Potential of N,n Diethylindoline 5 Sulfonamide Analogs

Antimicrobial Activity

The proliferation of drug-resistant pathogens presents a formidable challenge to global health. The quest for new antimicrobial agents has led researchers to investigate the efficacy of N,N-diethylindoline-5-sulfonamide analogs against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Gram-positive and Gram-negative Bacteria

Sulfonamide-based compounds have a long-standing history as antibacterial agents, primarily acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govcovenantuniversity.edu.ng Research into novel sulfonamide derivatives, including those with an N,N-diethylamido substitution, has demonstrated their potential to overcome existing resistance mechanisms and exhibit potent antibacterial activity.

Studies on N,N-diethylamido substituted sulfonamides have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a series of α-tolylsulfonamide derivatives bearing an N,N-diethylamido group were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govresearchgate.net One of the most potent compounds, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide, exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against S. aureus. researchgate.net Another analog, N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide, was identified as the most effective against E. coli, with an MIC value of 12.5 µg/mL. researchgate.net These findings highlight the potential of the N,N-diethylamido moiety in enhancing the antibacterial efficacy of sulfonamide scaffolds. The antibacterial activities of these compounds are often compared to standard antibiotics like streptomycin. nih.govcovenantuniversity.edu.ng

While specific studies on this compound analogs against Klebsiella and Salmonella are less prevalent in the reviewed literature, the broad-spectrum activity observed for structurally related compounds suggests that this class of molecules warrants further investigation against a wider range of pathogenic bacteria, including those responsible for foodborne illnesses and opportunistic infections. uni-halle.de

Table 1: Antibacterial Activity of Selected N,N-diethylamido Substituted Sulfonamide Analogs

| Compound | Test Organism | MIC (µg/mL) |

| 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | Staphylococcus aureus | 3.12 researchgate.net |

| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | Escherichia coli | 12.5 researchgate.net |

| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Staphylococcus aureus & Escherichia coli | Not specified as MIC, but noted as the most active covenantuniversity.edu.ng |

Antifungal Properties

In addition to their antibacterial effects, sulfonamide derivatives have been explored for their antifungal properties. The emergence of invasive fungal infections, particularly in immunocompromised individuals, has underscored the need for new antifungal therapies. nih.gov

Analogs of sulfonamides have shown activity against various fungal pathogens, including species of Candida and Aspergillus. For example, a series of sulfonamide analogs of the antifungal drug ketoconazole (B1673606) demonstrated in vitro activity against Candida albicans and Candida glabrata. nih.gov The potency of these analogs was found to be influenced by the nature of the substituent on the sulfonamide moiety. nih.gov

Furthermore, research into novel antifungal agents has identified compounds with potent activity against Aspergillus species, which are responsible for invasive aspergillosis. nih.gov While direct studies on this compound analogs against Aspergillus niger and Aspergillus flavus are limited, the known antifungal potential of the broader sulfonamide class provides a strong rationale for their evaluation against these molds. The mechanism of antifungal action for some nucleoside analogs, which can be structurally related to components of sulfonamide derivatives, involves the inhibition of essential cellular processes like protein synthesis after being converted to active metabolites within the fungal cell. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Sulfonamide Analogs

| Compound Class | Test Organism | Activity |

| (2S, 4R)-Ketoconazole sulfonamide analogs | Candida albicans, Candida glabrata | Varying MIC values, with some analogs showing significant potency nih.gov |

| Novel antifungals (e.g., SCY-078) | Aspergillus fumigatus, Aspergillus terreus, Aspergillus flavus, Aspergillus niger | MEC90/MIC90 values below 0.5 µg/mL nih.gov |

| 5-Fluorouridine | Candida albicans, Candida parapsilosis | MIC values of 0.4 µg/mL and 0.2 µg/mL, respectively mdpi.com |

Anti-biofilm Formation Studies

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to both biological and non-biological surfaces. Biofilms are notoriously resistant to conventional antimicrobial treatments and play a significant role in chronic infections. nih.govfrontiersin.org Consequently, the development of agents that can inhibit biofilm formation or disrupt existing biofilms is a critical area of research. nih.govulisboa.pt

Studies have shown that certain small molecules can interfere with the processes of biofilm formation. nih.gov Analogs of some chemical series have been found to inhibit biofilm formation by S. aureus. nih.gov The mechanism of action for some of these compounds involves the inhibition of gene expression related to virulence factors and biofilm formation. nih.gov While research specifically targeting this compound analogs for their anti-biofilm properties is still emerging, the documented activity of other heterocyclic compounds suggests this is a promising avenue for exploration. For instance, some anti-inflammatory drugs have demonstrated the ability to limit biofilm formation by S. aureus and E. coli. ulisboa.pt

Anticancer Research

The search for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Sulfonamide derivatives have attracted considerable attention in this field due to their ability to target various pathways involved in cancer progression.

In Vitro Cytotoxicity in Cancer Cell Lines

A crucial step in the evaluation of potential anticancer drugs is the assessment of their cytotoxic effects against various cancer cell lines. Analogs of this compound have been investigated for their ability to inhibit the growth of and kill cancer cells in vitro.

Research has demonstrated that synthesized sulfonamides can exhibit significant cytotoxic effects against a panel of human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (estrogen receptor-positive breast cancer). nih.govnih.govresearchgate.net For example, a study on a series of synthesized sulfonamides revealed that they were cytotoxic against HeLa and MCF-7 cells in the concentration range of 100-1000 μM. These same compounds showed cytotoxicity against the MDA-MB-468 cell line (another breast cancer line) at a lower concentration range of 10-100 μM.

Another study focused on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, which showed cytotoxic activity against HCT-116 (colon cancer), HeLa, and MCF-7 cell lines, with some compounds exhibiting IC50 values below 100 μM. nih.gov The cytotoxic effects are often dose-dependent. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Sulfonamide Analogs

| Compound/Analog Class | Cancer Cell Line | Cytotoxic Effect (IC50/Concentration) |

| Synthesized Sulfonamides | HeLa | IC50 < 360 μM |

| MCF-7 | IC50 < 128 μM | |

| MDA-MB-468 | IC50 < 30 μM | |

| Novel Benzenesulfonamide (B165840) Derivatives (e.g., compound 37) | HeLa | IC50 = 34 μM nih.gov |

| MCF-7 | IC50 > 100 μM for compound 37 nih.gov | |

| Eupatorin (for comparison) | MCF-7 | IC50 ~5 µg/mL (48h) nih.gov |

| MDA-MB-231 | IC50 ~5 µg/mL (48h) nih.gov |

Cell Cycle Modulation and Apoptosis Induction

Beyond simply killing cancer cells, understanding the mechanism of action is vital for drug development. Many effective anticancer agents work by modulating the cell cycle and inducing apoptosis (programmed cell death).

Several studies have indicated that sulfonamide analogs can exert their anticancer effects through these mechanisms. For instance, a new synthetic sulfonamide chalcone (B49325) was found to induce cell cycle arrest in the G2/M phase and promote cell death through apoptosis or necroptosis in colorectal adenocarcinoma cells. nih.gov The induction of apoptosis was associated with the activation and cleavage of PARP (poly (ADP-ribose) polymerase) and alterations in the expression of pro-apoptotic proteins like Bax. nih.gov

Similarly, novel benzenesulfonamide derivatives have been shown to inhibit cell proliferation by increasing the number of apoptotic cells in HCT-116, HeLa, and MCF-7 cell lines. nih.gov This apoptotic induction was confirmed by cytometric analysis of phosphatidylserine (B164497) translocation and changes in mitochondrial membrane potential. nih.gov Furthermore, a quinoline (B57606) derivative was reported to cause cell cycle arrest and induce apoptosis in colon adenocarcinoma cells. researchgate.net These findings suggest that this compound analogs may also function by disrupting the normal cell cycle progression and triggering the apoptotic cascade in cancer cells.

Table 4: Mechanistic Insights into the Anticancer Activity of Sulfonamide Analogs

| Compound/Analog Class | Cancer Cell Line | Mechanism of Action |

| Synthetic Sulfonamide Chalcone | SW-620 (colorectal adenocarcinoma) | G2/M phase cell cycle arrest, apoptosis/necroptosis induction nih.gov |

| Novel Benzenesulfonamide Derivatives | HCT-116, HeLa, MCF-7 | Apoptosis induction, changes in mitochondrial membrane potential nih.gov |

| Eupatorin (for comparison) | MCF-7, MDA-MB-231 | G2/M or Sub G0/G1 phase arrest, apoptosis induction nih.gov |

| Quinoline Derivative | Colon Adenocarcinoma Cells | Cell cycle arrest, apoptosis induction researchgate.net |

Strategies for Circumventing Multidrug Resistance Mechanisms

Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of various diseases, including cancer. One of the primary mechanisms behind MDR is the overproduction of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.gov P-gp actively transports a wide array of therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.

A key strategy to overcome MDR involves the co-administration of efflux pump inhibitors. nih.gov These agents, often referred to as reversal agents or chemosensitizers, work to block the function of pumps like P-gp, restoring the effectiveness of the primary therapeutic drug. While several generations of these modulators have been developed, their clinical success has been limited by toxicity and other challenges. nih.govresearchgate.net

For analogs of this compound, which may be susceptible to efflux by P-gp, several strategies could be employed to circumvent MDR:

Development of P-gp Inhibitors: Designing analogs that also function as P-gp inhibitors could be a viable approach. This dual-action capability would allow the compound to block the efflux pump while exerting its primary therapeutic effect.

Structural Modification to Evade P-gp Recognition: Altering the chemical structure of the analogs to prevent their recognition and transport by P-gp is another strategy. This could involve modifying key functional groups that interact with the transporter.

Use of Nanocarriers: Encapsulating the sulfonamide analogs within nanocarriers, such as liposomes, can help to bypass P-gp-mediated efflux. nih.gov These carriers can deliver the drug selectively to target tissues and release it in a controlled manner. nih.gov

RNA Interference (RNAi) Therapy: RNAi-based strategies targeting the MDR1 messenger RNA can be used to suppress the production of P-gp, thereby sensitizing cells to the therapeutic agent. nih.gov

While direct studies on this compound analogs and MDR are not extensively documented, the general principles of overcoming resistance through these mechanisms provide a framework for future research and development.

DNA Interaction Studies

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many therapeutic agents. For sulfonamide derivatives, studies have shown that they can bind to DNA through various modes, including intercalation and groove binding. nih.govacs.org These interactions can lead to structural changes in the DNA, potentially inhibiting processes like replication and transcription.

UV-vis absorption spectroscopy is a common technique used to study the binding of compounds to DNA. nih.govacs.org Changes in the absorption spectrum of the DNA or the compound upon binding can provide evidence of an interaction. Viscosity measurements of DNA solutions in the presence of a binding agent can also elucidate the mode of interaction. An increase in viscosity is often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA, causing the double helix to lengthen. nih.gov

Molecular docking studies provide computational insights into the specific binding sites and interactions between a molecule and DNA. These studies can reveal hydrogen bonding and other non-covalent interactions with the DNA base pairs. For some sulfonamide derivatives, docking studies have suggested a mixed-mode binding mechanism, involving both partial intercalation and groove binding. nih.gov The stability and spontaneity of this interaction can be estimated by calculating the binding constant (Kb) and the change in Gibbs free energy (ΔG). nih.gov

For this compound analogs, it is plausible that they could interact with DNA in a similar fashion. The planar aromatic portions of the indoline (B122111) ring system could facilitate intercalation, while the sulfonamide group could form hydrogen bonds within the DNA grooves. Further experimental and computational studies would be necessary to fully characterize the DNA binding properties of this specific class of compounds.

Anti-inflammatory Properties (e.g., via COX-2 inhibition)

The sulfonamide moiety is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The COX-2 enzyme is inducible and plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. nih.govyoutube.com Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. youtube.comyoutube.com

Numerous studies have demonstrated that incorporating a sulfonamide group into various heterocyclic scaffolds can lead to potent and selective COX-2 inhibition. nih.govnih.gov For instance, pyrazole (B372694) derivatives containing a sulfonamide group have shown significant anti-inflammatory activity. nih.gov The sulfonamide group is crucial for binding to the active site of the COX-2 enzyme, often forming key hydrogen bond interactions. nih.gov

The anti-inflammatory potential of this compound analogs likely stems from their ability to act as COX-2 inhibitors. The presence of the sulfonamide group is a strong indicator of this potential mechanism. The specific substitutions on the indoline ring and the diethylamino group would influence the potency and selectivity of COX-2 inhibition.

| Compound Type | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrazole sulfonamide derivatives | COX-2 | 0.01 - 0.4 | 29.73 - 344.56 | nih.gov |

| Imidazoline-5-one derivatives | COX-2 | 0.087 - 0.092 | Not specified | nih.gov |

This table presents data for related sulfonamide-containing compounds to illustrate the potential for COX-2 inhibition.

Antiviral Activity

Sulfonamide derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including antiviral effects. nih.gov Structurally novel sulfonamides have demonstrated significant antiviral activity both in vitro and in vivo. nih.gov

Analogs of this compound, by virtue of their sulfonamide core, may exhibit activity against a range of viruses.

HIV-1: A number of clinically used and investigational HIV protease inhibitors contain a sulfonamide moiety. nih.gov These compounds are designed to fit into the active site of the viral protease, an enzyme essential for the maturation of new virus particles. Additionally, some non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors also feature a sulfonamide group. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger proteins of the virus, leading to the ejection of zinc ions and subsequent inhibition of viral replication. nih.gov

HSV-1: While direct evidence for this compound analogs against Herpes Simplex Virus 1 (HSV-1) is limited, related compounds have shown promise. For example, sulfonated polysaccharides have demonstrated antiviral properties against HSV-1, including strains resistant to conventional therapies. frontiersin.org Furthermore, some anthranilamide-based peptidomimetics have shown moderate inhibitory effects against HSV-1. mdpi.com

HCVcc, CBV4, HAdV7: Studies on other sulfonamide-containing heterocyclic compounds have reported antiviral activity against a panel of viruses, including Hepatitis C virus (HCVcc), Coxsackie B4 virus (CBV4), and Human Adenovirus 7 (HAdV7). The specific mechanisms of action against these viruses may vary.

The antiviral potential of this compound analogs warrants further investigation to determine their efficacy and mechanism of action against these and other viral pathogens.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.

A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes. nih.gov

Some studies have explored vinyl sulfonamides as potential Nrf2 activators. nih.govnih.gov Although in one study, vinyl sulfonamides were found to be less potent Nrf2 activators compared to related vinyl sulfonates, this suggests that the sulfonamide moiety can be incorporated into molecules designed to modulate this pathway. nih.govelsevierpure.com The activation of Nrf2 leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying ROS and protecting cells from oxidative damage. nih.gov

The antioxidant potential of this compound analogs could, therefore, be mediated through the activation of the Nrf2 pathway. By upregulating the body's endogenous antioxidant defenses, these compounds could offer a therapeutic approach for conditions associated with oxidative stress.

| Compound Class | Effect | Mechanism | Reference |

| Vinyl sulfonates | Nrf2 activation (EC50 = 76 nM for compound 3c) | Induction of Nrf2-dependent antioxidant enzymes | nih.gov |

| Vinyl sulfonamides | Reduced Nrf2 activation compared to vinyl sulfonates | Modulation of the Nrf2/Keap1 pathway | nih.govnih.gov |

This table provides data on related sulfonamide-containing compounds to illustrate the potential for Nrf2 activation.

Other Investigated Biological Activities

While the primary therapeutic focus of many indoline sulfonamide analogs has been in specific areas, research has also explored their potential across a range of other biological activities. These investigations highlight the versatility of the this compound scaffold and its derivatives, suggesting potential applications in neurology, metabolic regulation, and renal function.

Anticonvulsant/Antiepileptic Applications

The sulfonamide functional group is a key feature in several established anticonvulsant drugs, prompting investigations into new sulfonamide-containing compounds for the management of epilepsy. Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients have seizures that are not well-controlled by current therapies. researchgate.netnih.gov This has driven the search for novel chemical entities with improved efficacy and better safety profiles.

Research into various sulfonamide derivatives has shown promising anticonvulsant activity in preclinical screening models. researchgate.netnih.gov The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard models used to identify compounds that may prevent the spread of seizures (useful for generalized tonic-clonic seizures) and those that can raise the seizure threshold (useful for myoclonic seizures), respectively. biointerfaceresearch.commdpi.com A number of sulfonamide derivatives have demonstrated activity in both the MES and scPTZ screens, suggesting a broad spectrum of potential antiepileptic action. researchgate.net

Furthermore, the indole (B1671886) nucleus, a core component of the indoline structure, is present in various compounds with demonstrated biological activities in the central nervous system, including anticonvulsant properties. nih.govscispace.com The combination of the indole/indoline core with a sulfonamide moiety, as seen in this compound, represents a logical strategy in the design of new anticonvulsant agents. Studies on hybrid molecules incorporating both indole and other pharmacologically active moieties have yielded compounds with significant anticonvulsant effects in animal models. scispace.com The mechanisms of action for many existing AEDs involve the modulation of voltage-gated sodium channels or calcium channels, and it is plausible that novel indoline sulfonamides could act via similar pathways. nih.gov

While direct studies on the anticonvulsant properties of this compound itself are not extensively reported, the collective evidence from related sulfonamide and indole-containing compounds suggests that this chemical class is a promising area for the development of new antiepileptic therapies.

5-HT Receptor Antagonism

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and psychological processes, and its receptors are important targets for therapeutic intervention in numerous disorders. The structural features of this compound analogs, particularly the indole core and the sulfonamide group, are present in many known 5-HT receptor ligands.

5-HT6 Receptor: A significant body of research has focused on N-arylsulfonylindole derivatives as potent ligands for the 5-HT6 receptor. nih.gov The 5-HT6 receptor is almost exclusively expressed in the brain and is a target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia. Many potent 5-HT6 antagonists share a common pharmacophore that includes an aromatic or heterocyclic ring (like indole), a sulfonamide moiety, and a basic amine group. nih.gov

5-HT2A and 5-HT2C Receptors: Indoline derivatives have also been synthesized and evaluated as ligands for 5-HT2 receptor subtypes. For instance, a series of 1-(1-indolinyl)-2-propylamines were investigated as 5-HT2C receptor agonists for the potential treatment of obesity. nih.gov Conversely, other indoline derivatives have been developed as 5-HT2C receptor antagonists. google.com Antagonism of the 5-HT2A receptor is a key mechanism for several atypical antipsychotic drugs and is also being explored for the treatment of depression. miami.edumdpi.com

5-HT3 Receptors: 5-HT3 receptor antagonists are a well-established class of antiemetic drugs, used to prevent nausea and vomiting, particularly that induced by chemotherapy. nih.gov These receptors are ligand-gated ion channels located on nerve terminals in the central and peripheral nervous systems. While structurally diverse, the development of new antagonists is ongoing.

Although direct studies on this compound as a 5-HT receptor antagonist are limited in publicly available literature, the structural similarities to known 5-HT receptor ligands, particularly 5-HT6 antagonists, suggest that this is a plausible and potentially fruitful area of investigation.

Role in Metabolic Disorders (e.g., Anti-obesity via MGAT2 inhibition)

A highly promising therapeutic application for this compound analogs is in the treatment of obesity and related metabolic disorders through the inhibition of monoacylglycerol O-acyltransferase 2 (MGAT2). nih.govnih.gov MGAT2 is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TGs) from the monoacylglycerols and free fatty acids produced during the digestion of dietary fat. nih.govresearchgate.net By inhibiting MGAT2, these compounds can reduce the absorption of dietary fat, thereby lowering post-meal blood lipid levels and potentially leading to weight loss.

Research has led to the discovery of a series of N-phenylindoline-5-sulfonamide derivatives as potent and selective MGAT2 inhibitors. nih.gov Starting from a less potent benzenesulfonamide lead, researchers optimized the structure by incorporating a bicyclic indoline core to restrict the orientation of substituents, which significantly enhanced inhibitory activity. nih.gov

One notable compound from this series, an N-phenylindoline-5-sulfonamide derivative (10b), demonstrated a high potency with an IC50 value of 1.0 nM for MGAT2 inhibition. nih.gov Further optimization to improve pharmacokinetic properties led to the identification of compound 24d (5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide), which maintained potent MGAT2 inhibitory activity and showed good oral bioavailability in mice. nih.gov

In vivo studies with a representative MGAT2 inhibitor, referred to as Compound B (CpdB), demonstrated significant anti-obesity effects in a mouse model of severe obesity and type 2 diabetes. nih.gov When administered to mice on a high-fat diet, CpdB suppressed food intake and body weight gain. nih.gov It also selectively inhibited the intake of a high-fat diet over a low-fat diet in normal mice. nih.gov These findings indicate that pharmacological inhibition of MGAT2 with indoline-5-sulfonamide (B1311495) analogs could be a viable therapeutic strategy for managing obesity and its associated metabolic diseases. nih.govnih.gov

Table 1: In Vitro Activity of N-Phenylindoline-5-sulfonamide Analogs as MGAT2 Inhibitors

| Compound | MGAT2 IC50 (nM) | Selectivity vs. MGAT3 | Selectivity vs. DGAT1 | Selectivity vs. DGAT2 | Selectivity vs. ACAT1 |

|---|---|---|---|---|---|

| 10b | 1.0 | >30,000-fold | >30,000-fold | >30,000-fold | >30,000-fold |

| 24d | 3.4 | - | - | - | - |

Data sourced from a study on novel MGAT2 inhibitors. nih.gov

Diuretic Effects

The potential for this compound analogs to act as diuretics stems from the well-established diuretic properties of other compounds containing a sulfonamide group, and in some cases, an indoline or indole-like structure. The classic example is Indapamide, a diuretic medication used to treat hypertension. nih.gov Indapamide is structurally characterized as a 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, clearly showing the link between the indoline moiety and a sulfamoyl (sulfonamide) group in a clinically effective diuretic. nih.govgov.bc.ca

Preclinical Development and Translational Research Considerations

In Vivo Efficacy Studies in Relevant Animal Models

Translating in vitro activity into in vivo efficacy is a pivotal step in drug development. For N,N-diethylindoline-5-sulfonamide analogs, this has been demonstrated primarily through animal models of metabolic disease, with some research also exploring their potential in oncology.

Animal Models for Enzyme Inhibition (e.g., MGAT2 in mice)

Analogs of this compound have been extensively investigated as potent inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme crucial for triglyceride re-synthesis in the small intestine. Inhibition of MGAT2 is a promising strategy for treating obesity and related metabolic disorders. To this end, various mouse models have been employed to validate the therapeutic potential of these compounds.

In studies involving normal mice, oral administration of N-phenylindoline-5-sulfonamide derivatives has been shown to effectively suppress the rise in plasma triacylglycerol levels following a fat-rich meal, a key indicator of MGAT2 inhibition. nih.govresearchgate.net For instance, one potent analog, compound 24d , demonstrated effective, dose-dependent suppression of plasma triacylglycerol elevation in a mouse oral fat tolerance test. researchgate.net Similarly, another optimized compound, 27c , also showed a dose-dependent reduction in plasma triacylglycerol levels after oral administration at doses of 1 and 3 mg/kg in the same model. nih.gov

More complex disease models have also been utilized. In high-fat diet (HFD)-fed ob/ob mice, a model for severe obesity and type 2 diabetes, a representative MGAT2 inhibitor, referred to as Compound B (CpdB) , was administered orally once daily for 36 days. nih.gov The study revealed that this treatment suppressed food intake and body weight gain and inhibited the elevation of glycated hemoglobin, a marker for long-term glucose control. nih.gov These findings suggest that pharmacological inhibition of MGAT2 can improve both obesity and diabetes. nih.govnih.gov The mechanism behind these benefits is thought to involve the modulation of fat-induced gut peptide release and fat intake. nih.gov

The table below summarizes the in vivo efficacy findings for representative this compound analogs in mouse models.

| Compound | Animal Model | Key Findings | Reference |

| Compound B (CpdB) | High-Fat Diet-fed ob/ob mice | Suppressed food intake, body weight gain, and elevation of glycated hemoglobin over 36 days. | nih.gov |

| Compound 24d | C57BL/6J mice (Oral Fat Tolerance Test) | Effectively suppressed the elevation of plasma triacylglycerol levels. | researchgate.net |

| Compound 27c | C57BL/6J mice (Oral Fat Tolerance Test) | Dose-dependently suppressed plasma triacylglycerol elevation at 1 and 3 mg/kg doses. | nih.gov |

Animal Models for Antimicrobial and Anticancer Efficacy

While the primary focus of research on this compound analogs has been on metabolic diseases, the broader indoline-5-sulfonamide (B1311495) scaffold has been explored for other therapeutic applications, notably in oncology.

Specifically, 1-acylated indoline-5-sulfonamides have been designed and synthesized as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.govnih.gov These enzymes are involved in pH regulation in the tumor microenvironment and are considered important targets for cancer therapy. nih.govresearchgate.net In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines like MCF7 (breast cancer) and A431 (skin cancer), with some compounds showing selectivity for hypoxic (low oxygen) conditions often found in tumors. nih.govnih.gov For example, compound 4f was identified as a potent inhibitor of CA IX and XII, suppressing the growth of MCF7 cells and partially inhibiting hypoxia-induced CA IX expression in A431 cells. nih.govnih.gov Furthermore, certain analogs demonstrated the ability to reverse chemoresistance to doxorubicin (B1662922) in cancer cells that overexpress P-glycoprotein, a multidrug resistance pump. nih.govnih.gov

However, based on the available literature, there is a lack of published in vivo efficacy studies in animal models for either the antimicrobial or direct anticancer effects of compounds specifically identified as this compound or its close analogs. While some indole-based sulfonamides have shown in vivo antitumor activity, these are structurally distinct from the MGAT2 inhibitor series. researchgate.net

ADME-Tox Profiles and Optimization Strategies

A successful drug candidate must not only be effective but also possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A significant portion of the development of N-phenylindoline-5-sulfonamide derivatives has been dedicated to optimizing these characteristics to ensure the compounds are well-absorbed, metabolically stable, and free from significant toxicities.

Metabolic Stability and Oral Bioavailability Enhancement

For a drug to be effective when taken orally, it must be chemically stable enough to survive metabolism in the liver and be well-absorbed into the bloodstream (high oral bioavailability). Early N-phenylindoline-5-sulfonamide derivatives, while potent, suffered from poor metabolic stability. nih.gov

The table below presents key ADME parameters for an optimized N-phenylindoline-5-sulfonamide analog.

| Compound | Parameter | Value (in mice) | Significance | Reference |

| Compound 24d | Oral Bioavailability (F) | 52% | Indicates good absorption and metabolic stability after oral dosing. | researchgate.net |

Mitigation of Undesirable Interactions (e.g., CYP3A4 Time-Dependent Inhibition, Phototoxicity)

A critical aspect of safety assessment is evaluating a compound's potential for drug-drug interactions and other toxicities. Early in the development of N-phenylindoline-5-sulfonamide MGAT2 inhibitors, two key issues were identified: time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) and potential phototoxicity. nih.gov

CYP3A4 is a major enzyme responsible for metabolizing a large percentage of clinical drugs. TDI of this enzyme is a serious concern, as it can lead to dangerous increases in the plasma concentrations of co-administered drugs. acs.org This undesirable activity was traced to the 2,4-difluoroaniline (B146603) moiety of an early lead compound. nih.gov To mitigate this, researchers systematically modified this part of the molecule, leading to the discovery that incorporating a 4-chloro-2,6-difluoroaniline (B1363511) group significantly reduced the risk of CYP3A4 TDI. nih.gov

Phototoxicity, a skin reaction caused by the interaction of a drug with ultraviolet (UV) light, was another liability identified. This issue was addressed by applying the HOMO-LUMO gap hypothesis, which relates a molecule's electronic structure to its potential to absorb light and cause a toxic reaction. By modifying the structure to alter these electronic properties, the phototoxic liability was successfully mitigated. nih.gov

The culmination of these efforts was the discovery of compound 27c , which not only retained potent MGAT2 inhibitory activity but was also free from the CYP3A4 TDI and phototoxicity issues of its predecessors. nih.gov

Development of Prodrugs and Targeted Delivery Research for this compound Analogs

The prodrug approach is a well-established strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or the need for targeted delivery. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov

For compounds containing a sulfonamide group, like the this compound analogs, several prodrug strategies are conceivable. The sulfonamide functional group itself can be part of a prodrug design. For example, N-acylsulfonamides have been successfully used as prodrugs. Another approach involves creating prodrugs that release a sulfonamide-containing drug via a linker that is cleaved under specific physiological conditions. nih.gov For instance, prodrugs have been designed to release the sulfonamide drug TAK-242 through a two-stage elimination reaction, a strategy that could be adapted for targeted delivery. acs.org

While specific prodrugs of this compound analogs for MGAT2 inhibition have not been detailed in the reviewed literature, the chemical nature of the scaffold makes it a viable candidate for such an approach. A prodrug strategy could potentially be used to enhance solubility, improve absorption, or even target the drug to the gastrointestinal tract, where its primary target, MGAT2, is located. This could maximize local efficacy while minimizing systemic exposure and potential side effects. The development of azo-based prodrugs of other sulfonamides has been explored specifically for colon-targeted delivery, demonstrating a proof-of-concept for localized release in the GI tract.

Identification of Novel Therapeutic Targets for Indoline-Sulfonamides

Research into the therapeutic potential of indoline-sulfonamides has led to the identification of carbonic anhydrases (CAs) as a key therapeutic target. nih.govnih.gov CAs are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors and contribute to the acidic tumor microenvironment, which is associated with cancer progression, metastasis, and resistance to therapy. nih.govnih.gov

The sulfonamide group is a well-established zinc-binding moiety, making sulfonamide-containing compounds effective inhibitors of CAs. nih.gov By targeting tumor-associated CAs, indoline-sulfonamides can disrupt the pH regulation in cancer cells, potentially leading to a reduction in tumor growth and overcoming resistance to conventional cancer therapies. nih.govnih.gov

A significant breakthrough in this area came from a study that utilized a scaffold-hopping approach, modifying a known CA IX-selective inhibitor to create a series of novel 1-acylindoline-5-sulfonamides. nih.gov This research demonstrated that these indoline-based derivatives can effectively inhibit the tumor-associated CA IX and CA XII isoforms. nih.govnih.gov The design of these compounds was based on the rationale that the indoline (B122111) core could offer improved biological properties compared to previously studied scaffolds. nih.gov

The table below summarizes the inhibitory activity of selected 1-acylindoline-5-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4e | Perfluorobenzoyl | >10000 | 109.6 | 145.2 | 48.3 |

| 4f | 3-Chlorobenzoyl | 856.4 | 128.7 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | >10000 | 98.5 | >10000 | 54.2 |

| 4h | 3,4-Dichlorobenzoyl | >10000 | 102.3 | >10000 | 49.8 |

Data sourced from a 2022 study on indoline-5-sulfonamides. nih.gov

The data clearly indicates that these derivatives can be potent inhibitors of the cancer-related isoforms CA IX and CA XII, with some compounds showing selectivity over the off-target cytosolic isoforms CA I and CA II. nih.gov This selectivity is a crucial aspect of preclinical development, as it can minimize potential side effects.

Current Status of this compound and its Derivatives in the Preclinical Pipeline

While specific preclinical pipeline data for this compound is not extensively documented in publicly available research, the progress of its closely related derivatives, particularly 1-acylindoline-5-sulfonamides, provides significant insight into the potential of this compound class. The current status of these derivatives is firmly in the preclinical stage of development, characterized by in vitro and cell-based assays to determine their therapeutic potential.

Key research findings have demonstrated that 1-acylindoline-5-sulfonamides possess not only inhibitory activity against their molecular targets but also exhibit promising antiproliferative effects against cancer cell lines. nih.govnih.gov For instance, studies have shown that these compounds can inhibit the growth of human breast cancer (MCF-7) and skin cancer (A431) cells. nih.gov

Furthermore, some of these derivatives have shown the ability to circumvent multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.gov Specifically, compounds 4e and 4f were found to reverse chemoresistance to doxorubicin in a cancer cell line that overexpresses P-glycoprotein, a key MDR transporter. nih.govnih.gov

The table below presents the antiproliferative activity of selected indoline-5-sulfonamide derivatives against the MCF-7 breast cancer cell line under both normal (normoxia) and low oxygen (hypoxia) conditions, which are characteristic of the tumor microenvironment.

| Compound | Antiproliferative Activity (IC₅₀, µM) - Normoxia | Antiproliferative Activity (IC₅₀, µM) - Hypoxia |

| 4e | 25.6 | 21.3 |

| 4f | 15.8 | 12.9 |

Data sourced from a 2022 study on indoline-5-sulfonamides. nih.gov

These findings underscore the potential of indoline-sulfonamide derivatives as lead compounds for the development of novel anticancer agents. The current preclinical research is focused on optimizing the structure of these compounds to enhance their potency, selectivity, and drug-like properties. Further in vivo studies in animal models will be necessary to validate these promising in vitro results and to assess their safety and efficacy before they can be considered for clinical development.

Future Directions and Emerging Research Avenues for N,n Diethylindoline 5 Sulfonamide Research

Design and Synthesis of Multi-Targeted N,N-diethylindoline-5-sulfonamide Derivatives

A significant area of future research lies in the rational design and synthesis of multi-targeted this compound derivatives. This approach aims to create single molecules that can interact with multiple biological targets, a strategy that holds promise for treating complex diseases like cancer and inflammatory conditions. nih.govfrontiersin.org By combining the indoline-sulfonamide core with other pharmacologically active moieties, researchers are working to develop hybrid molecules with enhanced therapeutic profiles. researchgate.netnih.gov

For instance, the development of dihydropyrimidine/sulfonamide hybrids has shown potential as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway. nih.govfrontiersin.org The design of these hybrids often involves considering various substitutions with both electron-donating and electron-withdrawing groups to understand their structure-activity relationship (SAR). nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indoline-Sulfonamides

Identifying promising drug candidates: Machine learning algorithms can screen large virtual libraries of compounds to identify those with the highest probability of being effective. researchgate.netmdpi.com

Optimizing molecular structures: AI can be used to design new molecules with improved properties, such as enhanced binding affinity for a specific target. mdpi.comnih.gov

Predicting drug-target interactions: Computational models can help researchers understand how a drug molecule interacts with its biological target at the molecular level. nih.gov

This data-driven approach allows for a more targeted and efficient exploration of the chemical space around the indoline-sulfonamide scaffold, ultimately leading to the faster development of new and improved medicines. nih.gov

Exploration of Novel Sustainable Synthetic Routes for Scalable Production

As the therapeutic potential of this compound and its analogs becomes more apparent, the development of sustainable and scalable synthetic methods is crucial. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Therefore, a key area of future research is the exploration of greener and more efficient synthetic routes. rsc.orgscilit.comsci-hub.se

Recent advancements in this area include:

Solvent-free mechanochemical synthesis: This technique utilizes mechanical force, such as ball milling, to drive chemical reactions, eliminating the need for solvents and often leading to higher yields and purity. rsc.org

Use of eco-friendly reagents and catalysts: Researchers are investigating the use of less hazardous and more sustainable reagents, such as sodium hypochlorite (B82951) and iodine-mediated reactions. rsc.orgnih.gov

One-pot synthesis: This approach involves carrying out multiple reaction steps in a single reaction vessel, which reduces waste and improves efficiency. organic-chemistry.org

These green chemistry approaches are not only environmentally responsible but can also be more cost-effective for the large-scale production of these important pharmaceutical compounds. rsc.org

Addressing Bacterial and Fungal Resistance Mechanisms for Next-Generation Analogs

The rise of antimicrobial resistance is a major global health threat, and the development of new drugs that can overcome existing resistance mechanisms is a critical priority. nih.govgoogle.com While this compound itself is not a primary antimicrobial agent, the indoline (B122111) and sulfonamide scaffolds are present in many antibacterial and antifungal drugs. nih.govnih.govresearchgate.net

Future research in this area will focus on:

Understanding resistance mechanisms: A thorough understanding of how bacteria and fungi develop resistance to sulfonamide-based drugs is essential for designing new compounds that can evade these mechanisms. nih.govyoutube.comnih.gov Resistance can arise from mutations in the target enzyme (dihydropteroate synthase), increased production of the natural substrate (PABA), or active efflux of the drug from the cell. nih.govyoutube.comacs.org

Developing resistance-modifying agents: Indole-containing compounds have shown promise as resistance-modifying agents, which can restore the effectiveness of existing antibiotics. researchgate.net

Designing novel analogs: By modifying the structure of the indoline-sulfonamide scaffold, researchers aim to create next-generation analogs with improved activity against resistant strains. nih.gov This includes the synthesis of compounds that can inhibit key bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Some studies have shown that certain sulfonamide derivatives can even reverse azole resistance in fungi like Candida albicans. contagionlive.com

Expanding Therapeutic Applications beyond Current Scope based on Emerging Biological Insights

The versatility of the this compound scaffold suggests that its therapeutic applications may extend far beyond its currently known activities. Emerging biological insights are paving the way for the exploration of this compound and its derivatives in a variety of new therapeutic areas. researchgate.netresearchgate.net

Potential future applications include:

Anticancer agents: Indoline-5-sulfonamides have demonstrated inhibitory activity against cancer-related carbonic anhydrases IX and XII, suggesting their potential as anticancer drugs, particularly in hypoxic tumors. nih.gov

Antiviral agents: The sulfonamide functional group is a component of some antiviral drugs, and research is ongoing to explore the potential of indoline-sulfonamides in this area. researchgate.net

Cardiovascular drugs: Certain isoquinolinesulfonamide (B3044496) derivatives have shown vasodilatory activity, indicating a potential role in treating cardiovascular conditions. nih.gov

Neuroprotective agents: Heterocyclic N-oxides, a class of compounds that can be related to the indoline structure, have shown neuroprotective activities. researchgate.net

As our understanding of the biological targets and mechanisms of action of indoline-sulfonamides continues to grow, so too will the opportunities for developing novel therapies for a wide range of diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethylindoline-5-sulfonamide, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via sulfonylation of the indoline scaffold using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. For example, polar aprotic solvents like DMF may enhance reactivity but risk side reactions (e.g., sulfonamide hydrolysis). Yield optimization requires monitoring via TLC or HPLC to isolate intermediates .

Q. What analytical techniques are recommended for characterizing This compound and verifying its structural integrity?

- Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the indoline and sulfonamide groups.

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak).

- FT-IR to identify sulfonamide S=O stretching bands (~1350–1150 cm⁻¹).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers mitigate solubility challenges for This compound in biological assays?

- Answer: Solubility varies with solvent polarity. For in vitro studies:

- Use DMSO (≤1% v/v) for stock solutions.

- Adjust pH with buffers (e.g., PBS) to exploit ionization states.

- Consider co-solvents like ethanol or cyclodextrins for hydrophobic interactions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for This compound derivatives in anticancer research?

- Answer: SAR studies focus on:

- Substituent variation : Modifying the indoline’s ethyl groups or sulfonamide’s para-position to alter steric/electronic effects.

- Biological assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) and compare with computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or kinases .

Q. How should conflicting data on the compound’s antimicrobial efficacy be resolved?

- Answer: Contradictions may arise from:

- Strain variability : Test across multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).

- Assay conditions : Standardize inoculum size, incubation time, and solvent controls.

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm membrane disruption vs. metabolic inhibition .

Q. What methodologies are recommended for assessing This compound’s physicochemical stability under varying storage conditions?

- Answer: Conduct accelerated stability studies:

- Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track absorbance shifts.

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and quantify decomposition products .

Experimental Design & Data Analysis

Q. How can solvent selection impact the ultrasound-assisted synthesis of This compound derivatives?

- Answer: Solvent polarity and cavitation efficiency critically influence reaction kinetics. For example:

- Polar solvents (MeOH, EtOH) : Enhance nucleophilicity but may reduce ultrasound cavitation efficiency.

- Non-polar solvents (THF, DCM) : Improve cavitation but slow sulfonylation. Optimal yields (~70–76%) are achieved in THF or n-propanol under 40 kHz ultrasound .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of This compound?

- Answer: Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/LC₅₀ values. Validate with ANOVA for inter-group variability and post-hoc tests (e.g., Tukey’s HSD) for significance thresholds (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。